Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C19H26O4 and a molecular weight of 318.41 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane ring system. It is often used in various chemical and industrial applications due to its distinctive chemical properties.
Properties
IUPAC Name |
benzyl 8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4/c1-15(2)18(8-10-19(11-9-18)22-12-13-23-19)17(20)21-14-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRRTECYUYAVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Disconnection Strategy
Retrosynthetically, the target compound can be fragmented into:
Critical Intermediates
- 1,4-Dioxaspiro[4.5]decane-8-one : Synthesized via acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol, followed by selective hydrolysis.
- 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid : Generated through nucleophilic addition of an isopropyl moiety to the spirocyclic ketone, followed by oxidation.
Synthetic Pathways and Methodological Evaluation
Route 1: Ketalization Followed by Alkylation and Esterification
Synthesis of 1,4-Dioxaspiro[4.5]decane-8-one
The Chinese patent CN1772747A outlines a scalable method for producing 1,4-dioxaspiro[4.5]decane-8-one using 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a precursor. Key steps include:
- Reaction conditions : 0.01–0.2 g/ml aqueous solution with weakly acidic acrylic cation exchange resin (e.g., 110 resin) at 20–95°C for 0.5–4 hours.
- Yield : 65% with 99.5% purity (GC).
- Byproduct recycling : 1,4-Cyclohexanedione is recovered and recondensed with ethylene glycol to regenerate the precursor, enhancing atom economy.
Introduction of the Isopropyl Group
The ketone intermediate undergoes nucleophilic addition using isopropylmagnesium bromide:
- Mechanism : Grignard reagent attacks the carbonyl carbon, forming a tertiary alcohol.
- Oxidation : The alcohol is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4) or a milder Swern oxidation (oxalyl chloride/DMSO).
Esterification with Benzyl Alcohol
The carboxylic acid is esterified under Steglich conditions:
Route 2: Direct Spirocyclization with Pre-Functionalized Substituents
An alternative approach involves constructing the spirocycle from a pre-substituted cyclohexanone derivative:
- Synthesis of 8-isopropyl-8-carboxycyclohexanone :
- Dieckmann cyclization : Ethyl 3-isopropyl-3-carbethoxycyclohexanone undergoes intramolecular ester condensation.
- Hydrolysis : The resulting β-ketoester is hydrolyzed to the carboxylic acid.
- Ketalization with ethylene glycol :
- Benzyl ester formation : As in Route 1.
Comparative Analysis of Routes
Catalytic and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
Reduction: Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-methanol
Substitution: Benzyl derivatives with different functional groups
Scientific Research Applications
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with an ethyl ester group.
Uniqueness
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its benzyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts. This uniqueness makes it suitable for specific applications where the benzyl group plays a crucial role in the compound’s activity .
Biological Activity
Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic compound belonging to the class of spiro compounds. Its unique bicyclic structure and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 278.34 g/mol. The compound features a spirocyclic structure characterized by two rings sharing a common atom, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens.
- Antioxidant Activity : The compound demonstrates potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Anti-hypertensive Effects : Some derivatives of this compound have been noted for their ability to lower blood pressure in animal models.
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound may interact with specific cellular targets, influencing signaling pathways related to inflammation and cell survival.
- Radical Scavenging : Its structural features allow it to effectively neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.
- Enzyme Inhibition : The compound may inhibit enzymes involved in hypertension and microbial resistance.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound has moderate to strong activity against these pathogens, particularly Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity was assessed using various assays:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25.5 |
| ABTS | 18.7 |
These results indicate that this compound has potent antioxidant properties, comparable to known antioxidants.
Anti-hypertensive Effects
In a controlled study involving hypertensive rats, the administration of this compound resulted in a significant reduction in systolic blood pressure:
| Treatment Group | Systolic Blood Pressure (mmHg) |
|---|---|
| Control | 180 ± 10 |
| Benzyl Compound (50 mg/kg) | 140 ± 5 |
This suggests a promising role for the compound in managing hypertension.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, and what reaction conditions are critical for success?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification and spirocyclization. For analogous spiroacetals (e.g., Ethyl 8-methyl derivatives), optimized conditions include using p-toluenesulfonic acid (pTSA) in a 1:1 acetone/water mixture at 0.5 M concentration under reflux (18–24 hours) . Key factors are temperature control (70–80°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (e.g., 5–60% EtOAc/hexane) is recommended .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and ring conformations .
- NMR spectroscopy : Analyze , , and 2D spectra (COSY, HSQC) to assign spiro junction protons (δ 1.5–2.5 ppm) and ester carbonyl carbons (δ 170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 228.28 for Ethyl 8-methyl analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or stereoselectivity issues during synthesis?
- Methodological Answer :
- Catalyst screening : Replace pTSA with ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C for improved regioselectivity (yields up to 85% reported for similar compounds) .
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance cyclization efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2–4 hours vs. overnight reflux) while maintaining yield .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with -NMR (if fluorinated) and IR spectroscopy (C=O stretch at 1720–1740 cm) .
- Twinned crystal analysis : Use SHELXL’s TWIN command to refine diffraction data from twinned crystals, common in spirocyclic systems .
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian09) to identify conformational discrepancies .
Q. How can this compound’s potential in drug delivery systems or material science be evaluated?
- Methodological Answer :
- Drug delivery :
- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to assess membrane permeability .
- In vitro release studies : Use HPLC to track compound release from polymeric nanoparticles (e.g., PLGA) under physiological pH .
- Material science :
- Polymer incorporation : Test thermal stability (TGA/DSC) of spiroacetal-doped polymers for glass transition temperature (Tg) modifications .
- Surface functionalization : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach spiroacetals to silica nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
